[Allyl(2-propyn-1-yl)amino]acetonitrile
Description
[Allyl(2-propyn-1-yl)amino]acetonitrile is a nitrile-containing compound featuring both allyl (C₃H₅) and propargyl (HC≡C-CH₂) substituents on its amino group. This structure confers unique reactivity due to the electron-withdrawing nature of the nitrile group and the unsaturated hydrocarbon chains, making it a versatile intermediate in organic synthesis and pharmaceutical development .
Properties
CAS No. |
155593-53-6 |
|---|---|
Molecular Formula |
C8H10N2 |
Molecular Weight |
134.182 |
IUPAC Name |
2-[prop-2-enyl(prop-2-ynyl)amino]acetonitrile |
InChI |
InChI=1S/C8H10N2/c1-3-6-10(7-4-2)8-5-9/h1,4H,2,6-8H2 |
InChI Key |
CEONFGKARGVPTE-UHFFFAOYSA-N |
SMILES |
C=CCN(CC#C)CC#N |
Synonyms |
Acetonitrile, (2-propenyl-2-propynylamino)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs
2-[(Prop-2-yn-1-yl)amino]acetonitrile
- Structure : C₅H₆N₂ (Molecular Weight: 94.12 g/mol).
- Key Features: Simplest analog lacking the allyl group but retaining the propargylamino-acetonitrile backbone.
- Applications : Used as a building block in click chemistry and pharmaceutical intermediates. Its liquid state and storage at -10°C suggest higher volatility compared to bulkier derivatives .
2-(Allyl((1R,2R)-1-(4-bromophenyl)-1,3-dihydroxypropan-2-yl)amino)acetonitrile
- Structure : Incorporates a bromophenyl and dihydroxypropyl moiety.
- Key Features : Enhanced steric hindrance and polarity due to aromatic and hydroxyl groups, impacting solubility and reactivity. Synthesized via alkylation in acetonitrile at 85°C .
BGC 945 (ONX 0801)
Functional Comparison
Reactivity in Solvents
- Acetonitrile as Solvent : Widely used in epoxidation (e.g., allyl alcohol derivatives) and alkylation reactions due to its polar aprotic nature. shows Ti-SBA-15 catalyzed epoxidation in acetonitrile achieves high yields (80–95%) but faces competition from epoxy ring hydration in aqueous media .
- Water as Alternative : Emerging as a green solvent for allylic alcohol epoxidation, though requiring precise control of H₂O₂ concentration to suppress side reactions .
Stability and Handling
- Toxicity : Allyl derivatives (e.g., allyl chloride, allyl alcohol) and acetonitrile are classified as hazardous, with minimum emission rates of 25.0–5,000.0 lbs/year .
- Storage: Liquid analogs like 2-[(prop-2-yn-1-yl)amino]acetonitrile require low-temperature storage (-10°C) to mitigate degradation .
Data Tables
Table 1: Key Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Applications |
|---|---|---|---|---|
| [Allyl(2-propyn-1-yl)amino]acetonitrile | C₆H₇N₃ | 121.14 | Not Provided | Pharmaceutical intermediates |
| 2-[(Prop-2-yn-1-yl)amino]acetonitrile | C₅H₆N₂ | 94.12 | 56096-28-7 | Click chemistry, drug synthesis |
| BGC 945 (ONX 0801) | C₂₄H₂₃N₇O₅ | 489.49 | Not Provided | Thymidylate synthase inhibition |
Research Findings and Implications
- Pharmacological Potential: Propargylamino-acetonitrile derivatives like BGC 945 demonstrate targeted cytotoxicity in α-FR-overexpressing cancers, suggesting similar mechanisms for this compound .
- Synthetic Efficiency : Acetonitrile remains a preferred solvent for high-yield alkylation, though water-based systems show promise for sustainable chemistry .
- Safety Considerations : Strict handling protocols are advised due to the toxicity profile of allyl and nitrile groups .
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